molecular formula C10H14O B070420 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde CAS No. 178160-87-7

3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde

Cat. No.: B070420
CAS No.: 178160-87-7
M. Wt: 150.22 g/mol
InChI Key: QBMDHGWKZOCBPI-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is also known by other names such as safranal and 2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde . This compound is characterized by its distinct aromatic properties and is commonly found in nature as a component of essential oils, particularly in saffron.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,6,6-trimethylcyclohexanone with an oxidizing agent . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction from natural sources, such as saffron. The extraction process includes steam distillation followed by purification steps to isolate the desired compound . This method ensures a high yield of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-carboxylic acid.

    Reduction: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-methanol.

    Substitution: 3,5,5-Trimethyl-1,3-cyclohexadiene-1-bromide.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzymatic activities and signaling pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethylcyclohexa-1,3-diene-1-carbaldehyde is unique due to its specific arrangement of double bonds and the presence of an aldehyde group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

CAS No.

178160-87-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3,5,5-trimethylcyclohexa-1,3-diene-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-8-4-9(7-11)6-10(2,3)5-8/h4-5,7H,6H2,1-3H3

InChI Key

QBMDHGWKZOCBPI-UHFFFAOYSA-N

SMILES

CC1=CC(CC(=C1)C=O)(C)C

Canonical SMILES

CC1=CC(CC(=C1)C=O)(C)C

Synonyms

1,3-Cyclohexadiene-1-carboxaldehyde, 3,5,5-trimethyl- (9CI)

Origin of Product

United States

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